2-[(5-chloro-2-nitrobenzoyl)amino]-4-(4-chlorophenyl)-3-thiophenecarboxamide
Overview
Description
2-[(5-chloro-2-nitrobenzoyl)amino]-4-(4-chlorophenyl)-3-thiophenecarboxamide is a complex organic compound that features a thiophene ring, a nitrobenzoyl group, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-chloro-2-nitrobenzoyl)amino]-4-(4-chlorophenyl)-3-thiophenecarboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Chlorination: The addition of chlorine atoms to the benzoyl and phenyl rings.
Amidation: The formation of the amide bond between the nitrobenzoyl and thiophene rings.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale nitration and chlorination reactions, followed by purification steps such as recrystallization or chromatography to obtain the pure product.
Chemical Reactions Analysis
Types of Reactions
2-[(5-chloro-2-nitrobenzoyl)amino]-4-(4-chlorophenyl)-3-thiophenecarboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Halogen atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2-[(5-chloro-2-nitrobenzoyl)amino]-4-(4-chlorophenyl)-3-thiophenecarboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(5-chloro-2-nitrobenzoyl)amino]-4-(4-chlorophenyl)-3-thiophenecarboxamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the amide and thiophene rings can interact with biological macromolecules, potentially affecting their function.
Comparison with Similar Compounds
Similar Compounds
- 2-[(5-bromo-2-nitrobenzoyl)amino]-4-(4-chlorophenyl)-3-thiophenecarboxamide
- 2-[(5-chloro-2-nitrobenzoyl)amino]-4-(4-fluorophenyl)-3-thiophenecarboxamide
Uniqueness
2-[(5-chloro-2-nitrobenzoyl)amino]-4-(4-chlorophenyl)-3-thiophenecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both nitro and chloro groups, along with the thiophene ring, makes it a versatile compound for various applications.
Properties
IUPAC Name |
2-[(5-chloro-2-nitrobenzoyl)amino]-4-(4-chlorophenyl)thiophene-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11Cl2N3O4S/c19-10-3-1-9(2-4-10)13-8-28-18(15(13)16(21)24)22-17(25)12-7-11(20)5-6-14(12)23(26)27/h1-8H,(H2,21,24)(H,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWDSHMFCVFACFV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=C2C(=O)N)NC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11Cl2N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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